1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
Description
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Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-17-12-18(2)14-27(13-17)24(30)23(29)20-15-26(21-9-5-4-8-19(20)21)16-22(28)25-10-6-3-7-11-25/h4-5,8-9,15,17-18H,3,6-7,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNMRDANZVRYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , also known as CAS Number 893988-31-3, is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The molecular formula of this compound is . Its structure features multiple functional groups that contribute to its biological activity:
Biological Activity Overview
The biological activity of the compound has been explored primarily in the context of its potential as an anticancer agent , as well as its effects on various enzymes and cellular pathways.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inducing apoptosis in hypopharyngeal tumor cells. The mechanism often involves the inhibition of key proteins involved in cell survival pathways, such as Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal cancer) | 10 | Apoptosis induction |
| Compound B | MCF7 (breast cancer) | 8 | Bcl-2 inhibition |
| Compound C | A549 (lung cancer) | 5 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are critical in neurodegenerative diseases like Alzheimer's. Enhanced binding affinity to these enzymes suggests potential therapeutic applications in cognitive disorders .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| AChE | Competitive | 25 |
| BuChE | Non-competitive | 30 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of apoptotic markers and disrupting mitochondrial membrane potential.
- Enzyme Interaction : Its interaction with cholinesterases alters neurotransmitter levels, potentially improving cognitive function in models of Alzheimer's disease.
- Cell Cycle Regulation : It has been observed to induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to the target compound:
- Study 1 : A derivative was tested against various cancer cell lines and showed significant cytotoxicity with an IC50 value lower than standard chemotherapeutics.
- Study 2 : In vitro assays demonstrated that a similar piperidine-based compound improved cognitive performance in rodent models of Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
